

A Technical Guide to the Solubility and Crystallographic Characteristics of Pyrazine-2-amidoxime

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Compound of Interest

Compound Name: *Pyrazine-2-amidoxime*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the solubility and solid-state properties of **Pyrazine-2-amidoxime** (PAOX), a compound of interest in pharmaceutical development. This document summarizes key quantitative data, details experimental protocols from published research, and presents visualizations of experimental workflows.

Solubility Profile

The solubility of a compound is a critical determinant of its bioavailability and formulation potential. Quantitative solubility data for **Pyrazine-2-amidoxime** in various solvents at ambient temperature has been reported and is summarized in Table 1.

Table 1: Quantitative Solubility Data for **Pyrazine-2-amidoxime**

Solvent	Solubility (mg/mL)
Dimethylformamide (DMF)	30[1]
Dimethyl sulfoxide (DMSO)	30[1]
Ethanol	0.2[1]
Phosphate-Buffered Saline (PBS) pH 7.2	0.1[1]

Additionally, qualitative assessments indicate that **Pyrazine-2-amidoxime** exhibits better solubility in non-aqueous solvents.[2] Ultraviolet-visible (UV-Vis) spectrophotometry has been successfully performed in acetonitrile, ethanol, and water, indicating some degree of solubility in these media.[3][4]

Crystallographic Characterization

To date, a single crystalline form of **Pyrazine-2-amidoxime** has been reported in the scientific literature.[1][2][5] While the phenomenon of polymorphism is acknowledged as being solvent-dependent, no distinct polymorphic forms of **Pyrazine-2-amidoxime** have been experimentally isolated and characterized.[2]

The known crystal form of **Pyrazine-2-amidoxime** has been extensively characterized by single-crystal X-ray diffraction.[2][3][5] The key crystallographic data are presented in Table 2.

Table 2: Crystallographic Data for **Pyrazine-2-amidoxime**

Parameter	Value
Crystal System	Monoclinic
Space Group	P2 ₁ [2][3]
Asymmetric Unit	2 molecules (A and B)[2][3]

The crystal structure of **Pyrazine-2-amidoxime** is stabilized by a network of intramolecular and intermolecular hydrogen bonds, including N–H⋯O, N–H⋯N, C–H⋯N, O–H⋯N, and C–H⋯O interactions.[2][3] The molecules pack in a manner that forms dimers and stable helical-like polymeric structures.[2][5]

Experimental Protocols

This section details the methodologies employed in the key experiments cited in this guide for determining the solubility and crystallographic properties of **Pyrazine-2-amidoxime**.

Crystallization by Vapor Diffusion

High-quality single crystals of **Pyrazine-2-amidoxime** suitable for X-ray diffraction were obtained using the vapor diffusion method.[5]

- Procedure:
 - **Pyrazine-2-amidoxime** (2 mg) was dissolved in 1 mL of acetonitrile (MeCN).
 - Tetrahydropyran (THP) (2.5 mL) was used as the anti-solvent.
 - The solution of **Pyrazine-2-amidoxime** in acetonitrile was placed in a small, open container.
 - This container was then placed inside a larger, sealed container holding the anti-solvent, tetrahydropyran.
 - The system was left undisturbed at room temperature for over two weeks to allow for slow vapor diffusion of the anti-solvent into the solution, leading to crystallization.

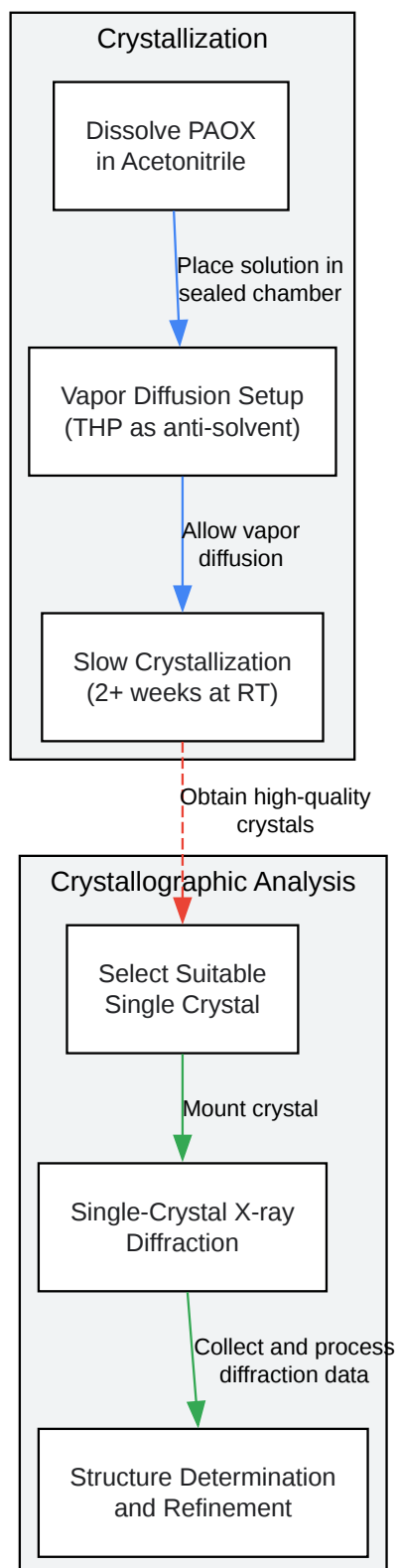
Single-Crystal X-ray Diffraction

The determination of the crystal structure of **Pyrazine-2-amidoxime** was performed using single-crystal X-ray diffraction.

- Instrumentation: Oxford Diffraction Gemini R ULTRA Ruby CCD diffractometer with CuK α radiation.
- Data Collection: Diffraction data were collected at $22 \pm 0.1^\circ\text{C}$.
- Data Reduction and Analysis: The collected data were processed using CrysAlis RED software, which included multi-scan absorption corrections.

Visualized Experimental Workflow

The following diagram illustrates the experimental workflow for the crystallization and subsequent crystallographic analysis of **Pyrazine-2-amidoxime**.



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Workflow for Crystallization and Analysis of **Pyrazine-2-amidoxime**.

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